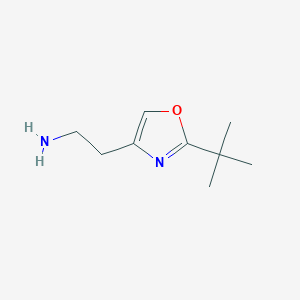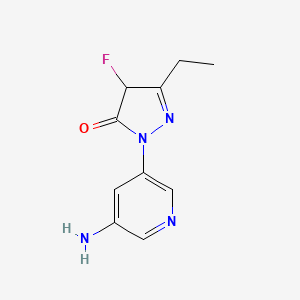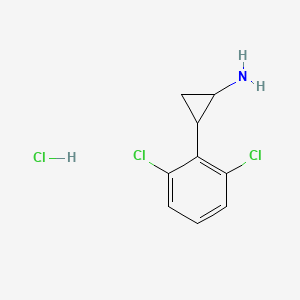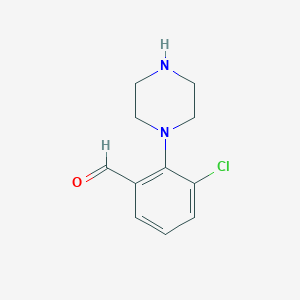
3-Chloro-2-(piperazin-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(piperazin-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It features a benzene ring substituted with a chloro group at the third position and a piperazine moiety at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(piperazin-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated under reflux conditions. The reaction proceeds through nucleophilic substitution, where the piperazine attacks the aldehyde group, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Chloro-2-(piperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-2-(piperazin-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(piperazin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-2-(piperazin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 3-Chloro-2-(piperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its pharmacological effects. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
3-Chloro-2-(piperazin-1-yl)benzothiazole: This compound features a benzothiazole ring instead of a benzaldehyde moiety and exhibits different pharmacological properties.
3-Chloro-2-(piperazin-1-yl)quinoline: This compound contains a quinoline ring and is studied for its potential antimalarial activity.
3-Chloro-2-(piperazin-1-yl)benzamide: This compound has an amide group instead of an aldehyde and is investigated for its potential use as an anticancer agent.
Uniqueness
3-Chloro-2-(piperazin-1-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and piperazine groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry research.
属性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC 名称 |
3-chloro-2-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-15)11(10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 |
InChI 键 |
CVQCFCVHLHGVPO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


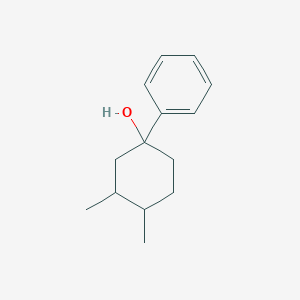
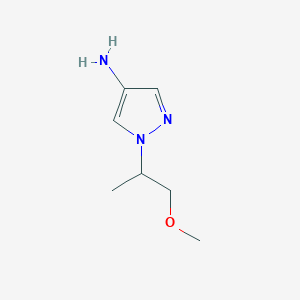
![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
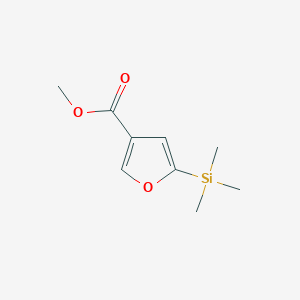

![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
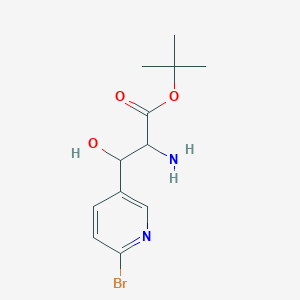
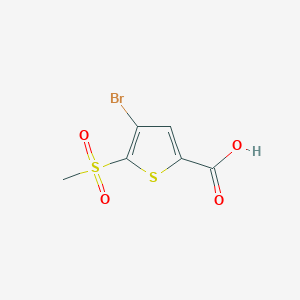
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
